molecular formula C18H21N B14122164 1-(4-Methylphenethyl)-1,2,3,4-tetrahydroisoquinoline

1-(4-Methylphenethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14122164
M. Wt: 251.4 g/mol
InChI Key: XBWORMZGVVWWQF-UHFFFAOYSA-N
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Description

1-(4-Methylphenethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core structure substituted with a 4-methylphenethyl group. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydroisoquinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted tetrahydroisoquinolines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

    Medicine: Research has explored its potential as a therapeutic agent for treating neurological disorders, cancer, and infectious diseases.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. Additionally, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

1-(4-Methylphenethyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    1-Phenethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group on the phenethyl moiety.

    1-(4-Methoxyphenethyl)-1,2,3,4-tetrahydroisoquinoline: Contains a methoxy group instead of a methyl group.

    1-(4-Fluorophenethyl)-1,2,3,4-tetrahydroisoquinoline: Contains a fluorine atom on the phenethyl moiety.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methyl group may enhance its lipophilicity and alter its interaction with molecular targets compared to its analogs.

Properties

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

1-[2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C18H21N/c1-14-6-8-15(9-7-14)10-11-18-17-5-3-2-4-16(17)12-13-19-18/h2-9,18-19H,10-13H2,1H3

InChI Key

XBWORMZGVVWWQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC2C3=CC=CC=C3CCN2

Origin of Product

United States

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